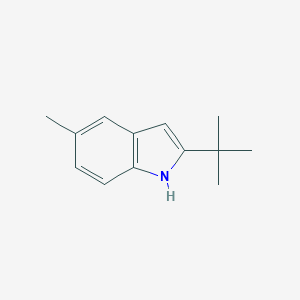

2-tert-butyl-5-methyl-1H-indole

Overview

Description

2-tert-butyl-5-methyl-1H-indole is a chemical compound with the molecular formula C13H17N . It has a molecular weight of 187.28 and is solid in its physical form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N/c1-9-5-6-11-10 (7-9)8-12 (14-11)13 (2,3)4/h5-8,14H,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point range of 104 - 106 degrees Celsius . The compound has a molecular weight of 187.28 .Scientific Research Applications

Synthesis and Structure Analysis :

- A study focused on the synthesis of 2-tert-butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, providing insights into the structure of tricyclic hetarenes with isoannelated pyrrol rings (Kreher & Dyker, 1987).

Gamma-Carboline Derivatives Synthesis :

- Research was conducted on the palladium-catalyzed intramolecular annulation of alkynes, leading to the formation of various gamma-carboline derivatives, a process relevant to 2-tert-butyl-5-methyl-1H-indole synthesis (Zhang & Larock, 2003).

Recyclization Studies :

- The recyclization of certain substrates, including those similar to this compound, under acidic conditions was investigated, showing the dependence of the reaction extent on the substituent at the nitrogen atom (Butin, Smirnov, Tsiunchik, Uchuskin, & Trushkov, 2008).

Synthesis of 5-HT6 Antagonists :

- A study outlined the efficient synthesis of a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, relevant to the broader family of indoles (Isherwood et al., 2012).

Enantioselective Catalysis :

- The design of a new chiral amine catalyst for the conjugate addition of indole systems was explored, demonstrating the utility in the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).

Key Intermediate in Androgen Receptor Modulators Synthesis :

- The practical synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was developed (Boros, Kaldor, & Turnbull, 2011).

X-Ray Structure Analysis :

- A study presented the X-ray structure and Hirshfeld analysis of triazolyl-indole derivatives, providing insights into the molecular structure of compounds related to this compound (Boraei, Soliman, Haukka, & Barakat, 2021).

Fischer Indole Synthesis :

- Research was conducted on the Fischer indole synthesis of 2-tert-butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole (Falke et al., 2011).

Intramolecular Cyclization Studies :

- A novel Pd-catalyzed intramolecular cyclization via tert-butyl isocyanide insertion from 2-(2-bromophenyl)-1H-indoles was developed, revealing the utility of isocyanides in bond construction (Tang et al., 2014).

Crystallographic Analysis :

- The crystallographic structure of a compound closely related to this compound was analyzed, providing insights into molecular arrangements and interactions (Iijima & Irikawa, 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butanol, have been found to interact with proteins like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin . These proteins play crucial roles in various biological processes, including protein synthesis, glucose metabolism, protein maturation, and calcium signaling, respectively .

Mode of Action

It’s worth noting that the tert-butyl group in chemical compounds is known for its unique reactivity pattern . This group can influence the interaction of the compound with its targets, potentially leading to changes in the targets’ function or activity .

Biochemical Pathways

For instance, tert-butylhydroquinone (TBHQ) and its oxidation product, tert-butylbenzoquinone (TBBQ), have been reported to affect NADPH metabolism .

Pharmacokinetics

A study on a similar compound, 2-tert-butyl-4-cyclohexyl-phenyl nicotinate (l-44), in rats has shown that such compounds can exhibit specific pharmacokinetic properties .

Result of Action

For instance, a combination of BHT and BHA, both of which contain tert-butyl groups, has been found to exert potent anti-inflammatory activity by inhibiting the expression of Cox2 and TNFα in RAW264.7 cells .

Action Environment

It’s worth noting that environmental factors such as temperature, ph, and the presence of other molecules can significantly influence the action and stability of chemical compounds .

properties

IUPAC Name |

2-tert-butyl-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-9-5-6-11-10(7-9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVKHVKAHXPBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361284 | |

| Record name | 2-tert-Butyl-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69622-41-9 | |

| Record name | 2-(1,1-Dimethylethyl)-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69622-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

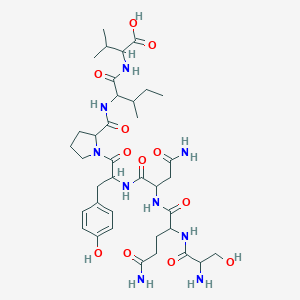

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.